DNMT1 Enzymatic Potency: GSK-3484862 vs. DC-05 and SGI-1027
GSK-3484862 exhibits potent inhibition of DNMT1 enzymatic activity with an IC50 of 0.23 μM . In direct comparison, this potency is approximately 45-fold higher than the structurally distinct non-covalent DNMT1 inhibitor DC-05 (IC50 = 10.3 μM) . It is also >26-fold more potent than the pan-DNMT inhibitor SGI-1027 (DNMT1 IC50 = 6 μM) .
| Evidence Dimension | DNMT1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.23 μM |
| Comparator Or Baseline | DC-05: IC50 = 10.3 μM; SGI-1027: DNMT1 IC50 = 6 μM |
| Quantified Difference | ~45-fold more potent than DC-05; >26-fold more potent than SGI-1027 |
| Conditions | In vitro DNMT1 enzymatic activity assay |
Why This Matters
Higher enzymatic potency enables lower working concentrations in cellular assays, reducing the likelihood of off-target effects and conserving compound usage.
